molecular formula C17H13NO3 B5784753 N-benzyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B5784753
M. Wt: 279.29 g/mol
InChI Key: GCWMZCPTIMTGRZ-UHFFFAOYSA-N
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Description

N-benzyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromone family. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various pharmacological applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-oxo-4H-chromene-2-carboxylic acid.

    Benzylation: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Amidation: The acid chloride is then reacted with benzylamine in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.

Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach involves optimizing the above synthetic route for higher yields and purity. This may include the use of automated reactors and purification techniques like recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form various hydroxy derivatives, especially at the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzyl and chromene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in enzyme inhibition, particularly monoamine oxidase inhibitors.

    Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are beneficial in treating neurodegenerative diseases.

Comparison with Similar Compounds

    4-oxo-4H-chromene-2-carboxamide: Lacks the benzyl group but shares the chromene core.

    N-benzyl-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness: N-benzyl-4-oxo-4H-chromene-2-carboxamide stands out due to its benzyl group, which enhances its lipophilicity and ability to cross biological membranes, making it more effective in certain pharmacological applications.

Properties

IUPAC Name

N-benzyl-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-14-10-16(21-15-9-5-4-8-13(14)15)17(20)18-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWMZCPTIMTGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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